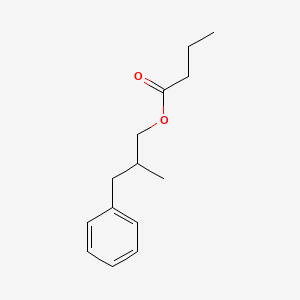
2-Methyl-3-phenylpropyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylpropyl butanoate is an ester compound known for its pleasant aroma, often used in the fragrance and flavor industry. Esters like this compound are characterized by their general formula RCOOR’, where R and R’ are alkyl or aryl groups . This compound is particularly notable for its fruity scent, making it a valuable component in perfumes and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylpropyl butanoate can be synthesized through the esterification of 2-Methyl-3-phenylpropanol with butanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acid chlorides or anhydrides instead of carboxylic acids to increase the reaction rate and yield. The process involves the reaction of 2-Methyl-3-phenylpropanol with butanoyl chloride in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide are used to facilitate the exchange of ester groups.
Major Products:
Hydrolysis: 2-Methyl-3-phenylpropanol and butanoic acid.
Reduction: 2-Methyl-3-phenylpropanol.
Transesterification: A different ester depending on the alcohol used.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenylpropyl butanoate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenylpropyl butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester bond in this compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .
Comparación Con Compuestos Similares
Methyl butanoate: Known for its apple-like aroma.
Ethyl butanoate: Has a pineapple-like scent.
2-Methylpropyl propanoate: Known for its rum-like aroma.
Uniqueness: 2-Methyl-3-phenylpropyl butanoate is unique due to its specific structure, which imparts a distinct fruity aroma that is different from other esters. Its combination of a phenyl group and a butanoate ester makes it particularly valuable in creating complex fragrance profiles .
Propiedades
Número CAS |
652984-31-1 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(2-methyl-3-phenylpropyl) butanoate |
InChI |
InChI=1S/C14H20O2/c1-3-7-14(15)16-11-12(2)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |
Clave InChI |
YBSUKZUKFZUWMA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



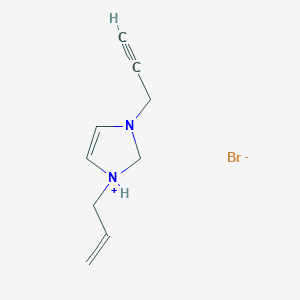
![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
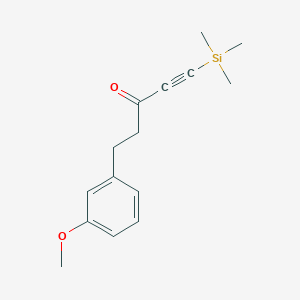
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
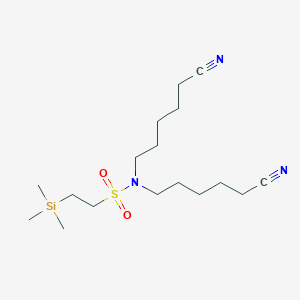
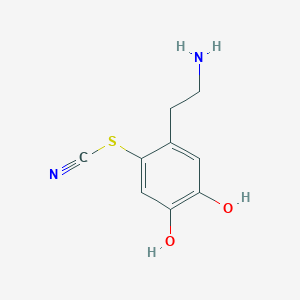
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
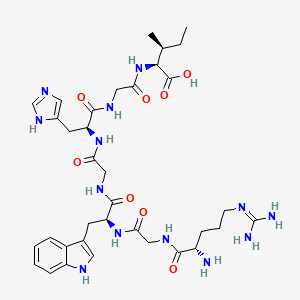
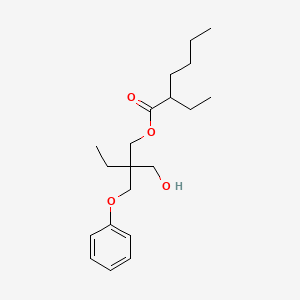
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
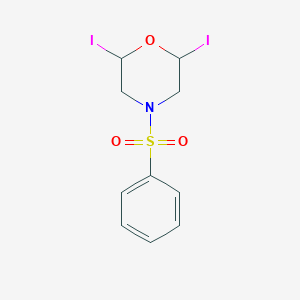

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
